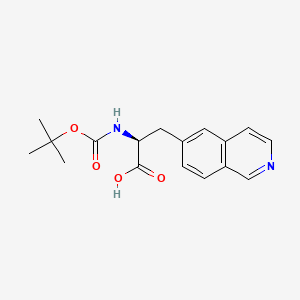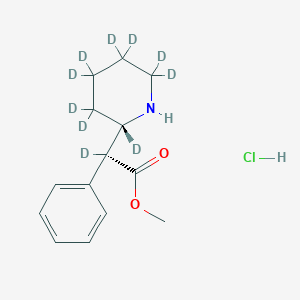
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride is a deuterated form of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenylacetic acid moiety.
Deuteration: Deuterium atoms are introduced into the molecule to replace specific hydrogen atoms, resulting in the deuterated form.
Esterification: The carboxylic acid group is converted into a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new drugs with improved efficacy and safety profiles.
Neuroscience Research: Exploring the effects of the compound on the central nervous system and its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus.
Comparación Con Compuestos Similares
Similar Compounds
Methylphenidate: The non-deuterated form of the compound, commonly used in ADHD treatment.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, with similar pharmacological effects.
Amphetamine: Another central nervous system stimulant with a different mechanism of action.
Uniqueness
The deuterated form of methylphenidate, (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride, offers unique advantages in scientific research due to its altered pharmacokinetic properties. The presence of deuterium can lead to differences in metabolic stability and the rate of drug clearance, providing valuable insights into the drug’s behavior in the body.
Propiedades
Número CAS |
1285936-94-8 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
279.83 g/mol |
Nombre IUPAC |
methyl (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1/i5D2,6D2,9D2,10D2,12D,13D; |
Clave InChI |
JUMYIBMBTDDLNG-YOUMNJRNSA-N |
SMILES isomérico |
[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)OC.Cl |
SMILES canónico |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


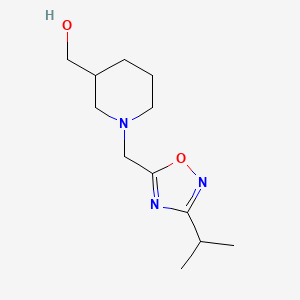

![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)

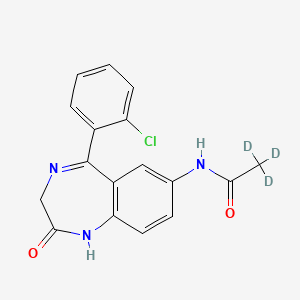

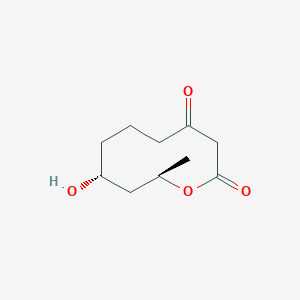
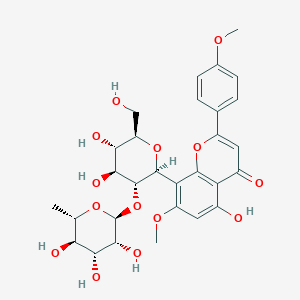
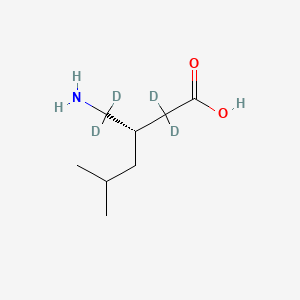

![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)

